molecular formula C19H14Cl3N3O3 B2589412 methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 320423-30-1

methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2589412
CAS No.: 320423-30-1
M. Wt: 438.69
InChI Key: OSUZGKQOCFHSAM-AUEPDCJTSA-N
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Description

Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not detailed in the sources I found .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the sources I found .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the sources I found .

Scientific Research Applications

Synthesis and Characterization

Methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate, as part of the pyrazole class, has been a subject of interest due to its potential in synthesizing novel compounds. For example, Haider et al. (2005) demonstrated the transformation of a similar compound into novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno [2,3-c]pyrazole-5-carboxylate, highlighting the compound's utility in synthesizing heterocycles with potential biological activities (Haider et al., 2005). Similarly, Saeed et al. (2012) described the one-pot synthesis of a related compound, emphasizing the compound's role in simplifying synthetic procedures and potentially providing a platform for further chemical modifications (Saeed et al., 2012).

Biological Activities

In the realm of biological applications, Umesha et al. (2009) explored compounds structurally similar to this compound for their antimicrobial and antioxidant activities. The synthesized compounds displayed promising results in various bioassays, suggesting the potential of this chemical class in medicinal chemistry (Umesha et al., 2009).

Structural and Theoretical Investigations

From a structural perspective, Viveka et al. (2016) conducted a comprehensive study combining experimental and theoretical methods to understand the structural intricacies of a similar pyrazole-4-carboxylic acid derivative. Such studies are crucial for understanding the fundamental properties of these compounds, which in turn can influence their application in various scientific domains (Viveka et al., 2016).

Crystal Structure Analysis

Crystal structure analysis plays a pivotal role in understanding the molecular geometry and potential intermolecular interactions. Khan & White (2012) demonstrated this by elucidating the crystal structure of a closely related compound, providing insights that are fundamental for understanding the chemical behavior and potential applications of these molecules (Khan & White, 2012).

Mechanism of Action

The mechanism of action of this compound is not detailed in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the sources I found .

Future Directions

The future directions for research or applications involving this compound are not detailed in the sources I found .

Properties

IUPAC Name

methyl 5-chloro-4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl3N3O3/c1-27-19(26)17-13(18(22)25(24-17)12-6-3-2-4-7-12)10-23-28-11-14-15(20)8-5-9-16(14)21/h2-10H,11H2,1H3/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUZGKQOCFHSAM-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NOCC2=C(C=CC=C2Cl)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/OCC2=C(C=CC=C2Cl)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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